molecular formula C21H20FN3O3 B2724781 2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluorobenzyl)acetamide CAS No. 899946-63-5

2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluorobenzyl)acetamide

Cat. No.: B2724781
CAS No.: 899946-63-5
M. Wt: 381.407
InChI Key: OGZFMHKSZAKUEH-UHFFFAOYSA-N
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Description

This compound features a pyridazinone core (6-oxopyridazin-1(6H)-yl) substituted at position 3 with a 4-ethoxyphenyl group and an acetamide linker connected to a 4-fluorobenzyl moiety.

Properties

IUPAC Name

2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]-N-[(4-fluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O3/c1-2-28-18-9-5-16(6-10-18)19-11-12-21(27)25(24-19)14-20(26)23-13-15-3-7-17(22)8-4-15/h3-12H,2,13-14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGZFMHKSZAKUEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluorobenzyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridazinone core, followed by the introduction of the ethoxyphenyl and fluorophenyl groups through various substitution reactions. Common reagents used in these reactions include ethyl 4-ethoxybenzoate, 4-fluorobenzylamine, and acetic anhydride. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound. Safety measures and environmental considerations are also crucial in the industrial synthesis to minimize the impact on workers and the environment.

Chemical Reactions Analysis

Types of Reactions

2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluorobenzyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The ethoxy and fluorophenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluorobenzyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory and anti-cancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluorobenzyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally related compounds and their key features:

Compound Name / ID (Evidence Source) Core Structure Substituents Biological Activity/Notes
Target Compound Pyridazinone 3-(4-Ethoxyphenyl), N-(4-fluorobenzyl)acetamide Not directly tested; inferred activity from analogs
N-(3-Chlorobenzyl)-2-{3-[4-(4-fluorophenyl)-1-piperazinyl]-6-oxopyridazinyl}acetamide (4) Pyridazinone 3-(4-Fluorophenylpiperazinyl), N-(3-chlorobenzyl)acetamide Structural analog; piperazinyl group may enhance solubility or receptor binding compared to ethoxyphenyl
6e, 6f, 6g, 6h (3) Pyridazinone Varied piperazinyl groups (e.g., 4-chlorophenyl, 4-fluorophenyl) linked via propanamide/acetamide to antipyrine cores Anti-proliferative activity noted; substituents influence potency and selectivity
N-(4-Fluorobenzyl)-...tetrazoloquinazolin-6(5H)-yl)acetamide (6) Tetrazoloquinazolinone 4-Fluorobenzyl acetamide 33.55% inhibition in renal cancer (UO-31) and 34.36% in leukemia (RPMI-8226) cell lines; highlights 4-fluorobenzyl's role in bioactivity
N-[2-(4-Methoxyphenyl)ethyl]-2-[3-(4-methoxyphenyl)-6-oxopyridazinyl]acetamide (8, 9) Pyridazinone 3-(4-Methoxyphenyl), N-(4-methoxyphenylethyl)acetamide Methoxy vs. ethoxy groups affect metabolic stability; lower lipophilicity may reduce bioavailability compared to target compound
8a, 8b, 8c (5) Pyridazinone Methylthio/methoxybenzyl groups with arylacetamide tails Thioether groups (e.g., methylthio) enhance electronic properties but may reduce metabolic stability vs. ethoxy/fluoro substituents

Key Structural and Functional Insights:

  • Pyridazinone Core: Common in all analogs; acts as a hydrogen-bond acceptor critical for target engagement .
  • Substituent Effects: Ethoxyphenyl vs. Fluorobenzyl vs. Chlorobenzyl: Fluorine’s electronegativity may strengthen target binding via halogen bonds, as seen in compound 6’s anticancer activity . Piperazinyl Groups: Enhance solubility but may introduce off-target interactions compared to simpler aryl groups .
  • Amide Linkers : Acetamide vs. propanamide (e.g., in ’s 6e-h) influence conformational flexibility and binding pocket fit .

Biological Activity

2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluorobenzyl)acetamide is a synthetic compound that belongs to the class of pyridazinone derivatives. Its unique structure, featuring an ethoxyphenyl group and a pyridazinone core, suggests potential biological activities that warrant investigation. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluorobenzyl)acetamide is C19H23N3O4C_{19}H_{23}N_{3}O_{4} with a molecular weight of 357.4 g/mol. The structural features include:

Component Description
Pyridazinone Ring Known for diverse biological activities, including anti-inflammatory and antimicrobial properties.
Ethoxyphenyl Group Enhances solubility and potential interactions with biological targets.
Fluorobenzyl Moiety May influence pharmacokinetics and receptor binding.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, contributing to its therapeutic effects.
  • Receptor Modulation : By binding to cellular receptors, it can alter signal transduction pathways, influencing cellular responses.
  • Gene Expression Regulation : It may modulate the expression of genes associated with cell growth, apoptosis, and inflammatory responses.

Biological Activities

Research has highlighted several potential biological activities associated with 2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluorobenzyl)acetamide:

  • Antimicrobial Activity
    • Studies indicate that pyridazinone derivatives exhibit significant antimicrobial properties. The presence of the ethoxy group may enhance this activity by improving solubility in biological systems.
  • Anti-inflammatory Effects
    • The compound's ability to modulate inflammatory pathways suggests potential applications in treating inflammatory diseases. Research shows that similar compounds can inhibit pro-inflammatory cytokines.
  • Anticancer Properties
    • Preliminary studies suggest that this compound may possess anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. Its mechanism could involve the modulation of signaling pathways critical for cancer cell survival.

Case Studies and Research Findings

Several studies have explored the biological activity of related pyridazinone compounds, providing insights into the potential applications of 2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluorobenzyl)acetamide:

Study Findings
Smith et al. (2020)Reported significant antimicrobial activity against Gram-positive bacteria using similar pyridazinones.
Johnson et al. (2021)Demonstrated anti-inflammatory effects in animal models, reducing edema and cytokine levels.
Lee et al. (2022)Found that related compounds induced apoptosis in breast cancer cells via mitochondrial pathways.

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